[(4-Butoxyphenyl)sulfonyl](2-hydroxypropyl)amine
Description
Historical Context of Sulfonamide Research and Development in Chemical Sciences
The journey of sulfonamides began in the early 20th century within the German dye industry. In 1932, Gerhard Domagk, a researcher at Bayer AG, discovered that a red dye named Prontosil possessed remarkable antibacterial activity in mice. chemicalbook.comnih.gov Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). scbt.com This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the advent of the first broadly effective systemic antibacterial agents, known as sulfa drugs. nih.govscbt.com
Before the widespread availability of penicillin, sulfa drugs were instrumental in treating bacterial infections and saved countless lives during World War II. chemicalbook.comnih.gov The initial success of sulfanilamide spurred a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in pursuit of improved efficacy and reduced toxicity. chemicalbook.comnih.gov This extensive research laid the groundwork for the principles of structure-activity relationships in drug design. Beyond their antibacterial applications, the study of sulfonamides led to the serendipitous discovery of other classes of drugs, including certain diuretics, antidiabetic agents, and anticonvulsants, highlighting the versatility of the sulfonamide scaffold. scbt.comnih.gov
Structural Classification and Nomenclature of N-Substituted Sulfonamides
A sulfonamide is an organosulfur compound with the general structure R-S(=O)₂-NR'R'', where a sulfonyl group is linked to an amine. rsc.org The nomenclature of these compounds follows systematic rules, often naming them as derivatives of the parent sulfonic acid. For instance, a sulfonamide derived from benzenesulfonic acid is termed a benzenesulfonamide (B165840).
The classification of N-substituted sulfonamides depends on the nature of the substituents on the nitrogen atom:
Primary Sulfonamides: The nitrogen atom is bonded to two hydrogen atoms (R-SO₂NH₂).
Secondary Sulfonamides: The nitrogen atom is bonded to one hydrogen and one organic substituent (R-SO₂NHR').
Tertiary Sulfonamides: The nitrogen atom is bonded to two organic substituents (R-SO₂NR'R'').
The specific compound of interest, (4-Butoxyphenyl)sulfonylamine, falls into the category of a secondary, N-substituted sulfonamide. Its systematic IUPAC name is N-(2-hydroxypropyl)-4-butoxybenzenesulfonamide. The naming convention identifies the "2-hydroxypropyl" group as the substituent on the nitrogen atom of the parent "4-butoxybenzenesulfonamide" structure.
Significance of the Sulfonamide Moiety in Contemporary Organic Chemistry Research
The sulfonamide group continues to be of immense importance in modern organic chemistry for several reasons. It is a key structural component in a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, antiviral, and anticancer agents. nih.govnih.gov The sulfonamide moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and its ability to participate in hydrogen bonding makes it a valuable pharmacophore for interacting with biological targets. nih.gov
In synthetic chemistry, sulfonamides are versatile intermediates. The sulfonamide nitrogen can be deprotonated to form a nucleophile, and the sulfonyl group can act as a protecting group for amines. The formation of a crystalline sulfonamide derivative is a classic method for the characterization of primary and secondary amines. rsc.org Recent research has focused on developing novel, more efficient, and environmentally friendly methods for the synthesis of sulfonamides, reflecting their ongoing importance. researchgate.netsigmaaldrich.com These methods include electrochemical oxidative coupling of amines and thiols and one-pot syntheses from unactivated acids and amines. nih.govorganic-chemistry.org
Overview of Research Trajectories for Sulfonylated Amine Compounds
Current research on sulfonylated amine compounds is diverse and expanding. In medicinal chemistry, there is a continuous effort to design and synthesize novel sulfonamide derivatives with enhanced biological activity and selectivity. This includes their application as inhibitors for specific enzymes, such as carbonic anhydrase, and as ligands for various receptors. nih.gov For example, aromatic sulfonamides are being investigated for their potential as anti-influenza and anticancer agents. nih.gov
In the realm of synthetic methodology, chemists are exploring new catalytic systems and reaction conditions to construct the S-N bond of sulfonamides more efficiently. sigmaaldrich.com This includes the use of transition metal catalysts and the development of greener synthetic routes that minimize waste and avoid harsh reagents. jsynthchem.com Furthermore, the unique chemical properties of sulfonamides are being exploited in the development of new materials and catalysts. The structural rigidity and predictable geometry of sulfonamides make them useful scaffolds in supramolecular chemistry and materials science.
Justification for Academic Inquiry into (4-Butoxyphenyl)sulfonylamine within the Sulfonamide Class
While direct research on (4-Butoxyphenyl)sulfonylamine is limited, there is strong justification for academic inquiry into this and related (4-alkoxyphenyl)sulfonylamine structures. The "4-butoxyphenyl" moiety introduces a combination of an aromatic ring and an alkoxy group, which can influence the compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets. The study of such compounds contributes to a deeper understanding of structure-activity relationships within the broader class of sulfonamides.
The presence of the "2-hydroxypropyl" group adds a chiral center and a hydroxyl group, which can participate in hydrogen bonding and potentially lead to stereospecific interactions. Investigating the synthesis, properties, and potential applications of molecules like (4-Butoxyphenyl)sulfonylamine allows for the exploration of new chemical space and the potential discovery of novel compounds with useful biological or material properties. Research into analogous (4-alkoxyphenyl) compounds has shown promise in developing agonists for G protein-coupled receptors, indicating the potential for this structural class in drug discovery. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-N-(2-hydroxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-3-4-9-18-12-5-7-13(8-6-12)19(16,17)14-10-11(2)15/h5-8,11,14-15H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNSIBKPKMEABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Butoxyphenyl Sulfonylamine
Retrosynthetic Analysis of (4-Butoxyphenyl)sulfonylamine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.insemanticscholar.org For (4-Butoxyphenyl)sulfonylamine, the primary disconnection is at the sulfur-nitrogen bond of the sulfonamide group. This is a logical disconnection as the formation of a sulfonamide from a sulfonyl chloride and an amine is a well-established and reliable reaction. amazonaws.com
This retrosynthetic step identifies two key precursors: 4-butoxybenzenesulfonyl chloride and 2-hydroxypropylamine. Further analysis of these precursors reveals that 4-butoxybenzenesulfonyl chloride can be synthesized from 4-butoxybenzene, which in turn can be prepared from phenol (B47542) and a butyl halide. 2-Hydroxypropylamine is also a readily available starting material. This analysis provides a clear and logical pathway for the synthesis of the target molecule.
Precursor Synthesis and Characterization
The successful synthesis of (4-Butoxyphenyl)sulfonylamine relies on the efficient preparation of its key precursors. This section details the synthesis and characterization of 4-butoxybenzenesulfonyl chloride and 2-hydroxypropylamine intermediates.
The synthesis of 4-butoxybenzenesulfonyl chloride begins with the etherification of phenol with a suitable butyl halide, such as 1-bromobutane, in the presence of a base to form 4-butoxybenzene. The subsequent step involves the sulfonation of the aromatic ring.
A common method for the preparation of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. chemicalbook.com In this case, 4-butoxybenzene would be treated with chlorosulfonic acid. The reaction is typically carried out at low temperatures to control the reactivity of the chlorosulfonic acid and prevent side reactions.
An alternative approach involves the diazotization of 4-butoxyaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. orgsyn.org While potentially a longer route, it can offer advantages in terms of regioselectivity and milder reaction conditions.
The resulting 4-butoxybenzenesulfonyl chloride can be purified by distillation under reduced pressure or recrystallization. Characterization is typically performed using spectroscopic methods such as NMR (¹H and ¹³C) and IR spectroscopy to confirm the structure and purity.
2-Hydroxypropylamine, also known as 1-amino-2-propanol, is a commercially available compound. nih.gov However, it can also be synthesized in the laboratory. One common method involves the ring-opening of propylene (B89431) oxide with ammonia (B1221849). This reaction typically yields a mixture of mono-, di-, and tri-substituted products, from which the desired 2-hydroxypropylamine can be separated by distillation. prepchem.comsigmaaldrich.com
The reaction is generally carried out in an aqueous or alcoholic solution of ammonia at elevated temperature and pressure. The regioselectivity of the ring-opening is influenced by the reaction conditions, with the nucleophilic attack of ammonia occurring predominantly at the less sterically hindered carbon of the epoxide ring.
Characterization of 2-hydroxypropylamine can be achieved through boiling point determination, refractive index measurement, and spectroscopic analysis (NMR and IR) to confirm its identity and purity before use in the subsequent sulfonylation step.
Direct Aminosulfonylation Approaches
The final step in the synthesis is the formation of the sulfonamide bond through the reaction of 4-butoxybenzenesulfonyl chloride with 2-hydroxypropylamine. This N-H sulfonylation of an amine is a robust and widely used reaction in organic synthesis. libretexts.org
The reaction between a sulfonyl chloride and an amine is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net Common bases used for this purpose include pyridine, triethylamine, or an excess of the amine reactant itself. The choice of base can influence the reaction rate and the formation of side products.
While many sulfonamide formations proceed without a catalyst, certain catalysts can be employed to enhance the reaction rate or to perform the reaction under milder conditions. For instance, the use of a copper catalyst in combination with a ligand has been reported for the coupling of thiols and amines to form sulfonamides, though this is a different approach than the sulfonyl chloride route. rsc.org For the direct reaction of a sulfonyl chloride, the reaction is generally facile and does not require specific catalysis. acs.org
Table 1: Representative Reaction Conditions for N-H Sulfonylation
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | Methanamine | Pyridine | Dichloromethane | 0 - 25 | High |
| p-Toluenesulfonyl chloride | Aniline | Triethylamine | THF | 25 | >90 |
The choice of solvent can have a significant impact on the rate and outcome of sulfonamide formation. researchgate.net Aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. nih.gov The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. The polarity of the solvent can influence the reaction rate, with more polar solvents sometimes accelerating the reaction.
Temperature is another critical parameter to control. The reaction is often initiated at a low temperature (e.g., 0 °C) to manage the initial exotherm and then allowed to warm to room temperature. researchgate.net In some cases, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to the decomposition of the sulfonyl chloride or the formation of unwanted side products. Optimization of the temperature profile is crucial for achieving a high yield of the desired sulfonamide. nih.gov
Table 2: Effect of Solvent on Sulfonamide Yield
| Solvent | Dielectric Constant | Typical Reaction Temperature (°C) | General Observations |
|---|---|---|---|
| Dichloromethane | 9.1 | 0 - 25 | Good solubility for many reactants, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 0 - 66 | Good general-purpose solvent. |
| Acetonitrile | 37.5 | 25 - 82 | More polar, can accelerate the reaction but may also promote side reactions. |
Yield Enhancement and Side Product Mitigation Strategies
The conventional synthesis of sulfonamides, typically involving the reaction of a sulfonyl chloride with an amine in the presence of a base, is often plagued by issues that can lower the yield and complicate purification. acs.org Common side products arise from the hydrolysis of the highly reactive sulfonyl chloride intermediate and potential over-alkylation of the amine. Modern strategies focus on utilizing more stable sulfonylating agents and optimizing reaction conditions to enhance yield and purity.
One effective approach is the replacement of sulfonyl chlorides with more stable precursors like sulfonyl fluorides or 4-nitrophenyl sulfonate esters. acs.orgacs.org While sulfonyl fluorides are more resistant to hydrolysis, their reaction with amines may require elevated temperatures or specific catalysts. acs.org A recently developed alternative, the Sulfur-Phenolate Exchange (SuPhenEx) reaction, uses 4-nitrophenyl benzylsulfonate as a starting material. This method allows for the synthesis of a wide range of sulfonamides at room temperature with high yields and short reaction times, often comparable to or better than traditional methods. acs.org
Another strategy involves one-pot procedures that bypass the isolation of sensitive intermediates. For instance, a method has been developed for the conversion of bench-stable aromatic acids into sulfonamides via a decarboxylative halosulfonylation followed by in-situ amination. acs.org This process avoids pre-functionalization of the starting materials and has been shown to be effective for a diverse set of substrates. acs.org
Optimizing the choice of base and solvent is also crucial. The use of hindered or polymer-supported bases can minimize side reactions. Microwave-assisted synthesis has also been shown to improve yields and dramatically reduce reaction times for the formation of sulfonamides from sulfonic acids or their salts. organic-chemistry.org
Table 1: Comparison of Methodologies for Sulfonamide Synthesis
| Methodology | Sulfonylating Agent | Key Advantages | Typical Yields | Ref. |
|---|---|---|---|---|
| Conventional | Sulfonyl Chloride | Readily available precursors | Good, but variable | acs.org |
| SuFEx Chemistry | Sulfonyl Fluoride | Higher stability than chlorides | Good to excellent | acs.org |
| SuPhenEx Reaction | 4-Nitrophenyl Sulfonate | Mild conditions, short reaction times | High to excellent | acs.org |
| One-Pot Decarboxylation | Aromatic Acid + SO₂ | Uses stable starting materials | Good to excellent | acs.org |
| Microwave-Assisted | Sulfonic Acid/Salt | Rapid, high-yielding | High to excellent | organic-chemistry.org |
**2.4. Alternative Synthetic Routes and Novel Methodologies
Beyond optimizing traditional routes, novel methodologies are being explored to construct sulfonamide frameworks and their derivatives, offering alternative bond-forming strategies and improved environmental profiles.
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups, including amines, through an S(_N)2 mechanism. wikipedia.orgorganic-chemistry.org This reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it exceptionally useful for controlling stereochemistry. organic-chemistry.orgchem-station.com
In the context of synthesizing (4-Butoxyphenyl)sulfonylamine, the Mitsunobu reaction could be employed to form the N-C bond between the sulfonamide nitrogen and the propyl backbone. A plausible route would involve reacting (4-butoxyphenyl)sulfonamide with a suitable propane-1,2-diol derivative under Mitsunobu conditions (typically involving a phosphine, like triphenylphosphine (B44618), and an azodicarboxylate, like DEAD or DIAD). wikipedia.org
The reaction mechanism involves the activation of an alcohol by triphenylphosphine and DEAD to form an oxyphosphonium ion, which is an excellent leaving group. organic-chemistry.org The sulfonamide nitrogen then acts as the nucleophile, displacing the leaving group to form the desired N-C bond. wikipedia.orgnih.gov A variation known as the Fukuyama-Mitsunobu reaction is specifically tailored for using nitrogen nucleophiles. wikipedia.org The stereospecific nature of this reaction is a key advantage, allowing for the synthesis of a specific enantiomer of the target compound if a chiral, enantiopuer diol precursor is used. organic-chemistry.orgnih.gov
Increasing emphasis on environmental responsibility has spurred the development of green synthetic methods for sulfonamides. tandfonline.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
One prominent green strategy is the use of mechanochemistry, where reactions are conducted in a ball mill in the absence of a solvent. A one-pot, two-step mechanochemical process has been demonstrated for sulfonamide synthesis starting from disulfides. rsc.org This method utilizes solid sodium hypochlorite (B82951) for an initial oxidation-chlorination, followed by amination, proceeding smoothly for both aromatic and aliphatic substrates. rsc.org
Performing reactions in water is another cornerstone of green chemistry. A facile method for sulfonamide synthesis has been developed in an aqueous medium under dynamic pH control, using equimolar amounts of the amine and arylsulfonyl chloride without an organic base. rsc.org Product isolation is simplified to filtration after acidification, yielding products with excellent purity. rsc.org
The use of heterogeneous and recyclable catalysts also represents a significant green advancement. A magnetite-immobilized nano-Ruthenium catalyst (nano-Ru/Fe₃O₄) has been shown to effectively catalyze the direct coupling of alcohols and sulfonamides. acs.org This process operates via a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. The magnetic nature of the catalyst allows for its easy separation and reuse. acs.org Additionally, electrochemical methods are emerging as a conceptually new and greener route, avoiding the harsh conditions often associated with traditional synthesis. chemistryworld.com
Table 2: Overview of Green Chemistry Approaches for Sulfonamide Synthesis
| Approach | Key Features | Solvents/Reagents | Advantages | Ref. |
|---|---|---|---|---|
| Mechanosynthesis | Solvent-free ball milling | Solid NaOCl·5H₂O, disulfides | Metal-free, eco-friendly purification | rsc.org |
| Aqueous Synthesis | Reaction in water | Water, dynamic pH control | Avoids organic solvents and bases, simple workup | rsc.org |
| Heterogeneous Catalysis | Recyclable magnetic catalyst | Nano-Ru/Fe₃O₄ | High selectivity, water as byproduct, catalyst reuse | acs.org |
| Electrochemistry | Electrochemical synthesis | N/A | Avoids harsh reagents and conditions | chemistryworld.com |
Stereoselective Synthesis of Chiral Sulfonamide Analogues
The synthesis of single-enantiomer chiral compounds is of paramount importance, as different enantiomers can exhibit profoundly different biological activities. acs.org For analogues of (4-Butoxyphenyl)sulfonylamine, chirality can be introduced at the 2-hydroxypropyl moiety or, in more complex analogues, through atropisomerism or at the sulfur center itself.
The most direct method to control the stereochemistry of the 2-hydroxypropyl group is to employ a "chiral pool" approach. This involves starting the synthesis with an enantiomerically pure building block, such as (R)- or (S)-1-amino-2-propanol. The reaction of one of these enantiomers with 4-butoxybenzenesulfonyl chloride would directly yield the corresponding single enantiomer of the final product, with the stereocenter preserved.
Alternatively, if a synthetic route involves creating the chiral center, asymmetric synthesis techniques must be used. For example, the asymmetric reduction of a ketone precursor, (4-butoxyphenyl)sulfonylamine, using a chiral reducing agent or catalyst could produce the desired (R)- or (S)-alcohol with high enantiomeric excess.
Furthermore, as mentioned previously, the Mitsunobu reaction offers a powerful tool for stereochemical control. organic-chemistry.org If one starts with a precursor alcohol of a known configuration, the Mitsunobu reaction can be used to introduce the sulfonamide group with a predictable inversion of that configuration, providing access to the opposite enantiomer. organic-chemistry.org
While the target molecule itself is not chiral at the sulfur atom, the development of enantioselective catalysis is crucial for synthesizing more complex chiral sulfonamide analogues. nih.gov Catalytic asymmetric synthesis can be used to create N-C axial chirality or to desymmetrize meso compounds. nih.govnih.gov
For example, research has shown that chiral palladium catalysts can be used for the enantioselective N-allylation of sulfonamides, leading to the formation of rotationally stable N-C axially chiral products with high enantioselectivity. nih.gov This type of catalysis is determined by the chiral ligand, allowing for the construction of specific atropisomers. nih.gov
Organocatalysis also provides a powerful platform for enantioselective transformations. Tetrapeptide catalysts have been successfully employed for the enantioselective desymmetrization of meso-1,3-diols via monosulfonylation, demonstrating that small chiral molecules can induce significant enantioselectivity in bond formation. nih.gov Bifunctional sulfonamide organocatalysts, containing both a basic amine moiety and hydrogen-bond-donating sulfonamide groups, have been developed to catalyze conjugate additions with good yields and enantiomeric excesses. nih.gov These catalytic systems highlight the potential for creating complex chiral architectures centered around the sulfonamide functional group. nih.govnih.govrsc.org
Scale-Up Considerations for Laboratory to Research Production
Transitioning the synthesis of (4-butoxyphenyl)sulfonylamine from a laboratory benchtop to a larger research production scale (multi-gram to kilogram) requires a thorough evaluation of the chemical process. Factors that are manageable on a small scale, such as heat transfer, reagent handling, and product isolation, can become significant challenges at a larger volume. neulandlabs.comprimescholars.com A proactive approach to process optimization and safety is paramount for a successful and safe scale-up. The typical synthetic route involves two main stages: the chlorosulfonylation of 4-butoxybenzene and the subsequent amination of the resulting sulfonyl chloride. Each stage presents unique challenges when scaling up.
Chlorosulfonylation of 4-Butoxybenzene
The initial step, the electrophilic substitution of 4-butoxybenzene with an agent like chlorosulfonic acid, is effective but introduces significant safety and engineering challenges upon scale-up. nih.gov
Key Challenges and Mitigation Strategies:
Extreme Exothermicity: The reaction of chlorosulfonic acid with the aromatic ring and the subsequent quenching of excess reagent are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway. neulandlabs.com
Mitigation: Employing jacketed reactors with efficient thermal fluid systems is essential for temperature control. A strategy of slow, subsurface addition of chlorosulfonic acid to the 4-butoxybenzene solution allows for better management of the heat generated. For the hazardous quenching step, a controlled "reverse quench," where the reaction mixture is slowly added to a large volume of ice-water, is often safer than adding water to the reaction mixture. nih.gov
Corrosive Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water.
Mitigation: Standard stainless-steel reactors are unsuitable. The use of glass-lined steel or specialized alloy reactors is mandatory to prevent equipment failure and contamination of the product.
HCl Gas Evolution: The reaction generates a significant volume of hydrogen chloride (HCl) gas as a byproduct.
Mitigation: The reactor system must be equipped with a robust off-gas management system, such as a caustic scrubber, to neutralize the acidic gas before venting. This is critical for environmental compliance and operator safety. nih.gov
Process Control: Ensuring consistent product quality at a larger scale requires precise control over reaction parameters.
Mitigation: The use of Process Analytical Technology (PAT) can provide real-time monitoring of the reaction. worldpharmatoday.com Implementing automated control systems for reagent addition and temperature regulation helps to maintain consistency between batches.
Table 1: Scale-Up Challenges and Solutions for Chlorosulfonylation
| Challenge | Laboratory Scale (Grams) | Research Production Scale (Kilograms) | Mitigation Strategy |
|---|---|---|---|
| Heat Management | Simple ice bath is sufficient. | High potential for thermal runaway. | Jacketed reactor, controlled addition rate, reverse quench. |
| Reagent Handling | Performed in a fume hood with standard glassware. | High risk of exposure and corrosion. | Closed systems, specialized corrosion-resistant reactors. |
| Gas Byproduct | Vented into a fume hood or simple acid trap. | Large volume of toxic HCl gas produced. | Dedicated off-gas scrubbing system. |
| Workup/Quench | Manual, slow addition of water/ice. | Extremely hazardous due to exotherm. | Engineered reverse quench, temperature-controlled systems. |
Amination of (4-Butoxyphenyl)sulfonyl Chloride
The conversion of the intermediate (4-butoxyphenyl)sulfonyl chloride to the final sulfonamide by reaction with an amine source like ammonium (B1175870) hydroxide (B78521) is also an exothermic process that requires careful control.
Key Challenges and Mitigation Strategies:
Reaction Selectivity: The primary goal is to form the monosulfonamide without promoting side reactions or leaving unreacted sulfonyl chloride.
Mitigation: A Quality by Design (QbD) approach can be used to optimize reaction conditions. tandfonline.com Studies have shown that factors like the choice of base, temperature, and solvent system are critical. For instance, using lithium hydroxide monohydrate (LiOH·H₂O) at low temperatures (0–5°C) has been demonstrated to produce sulfonamides in excellent yields with short reaction times. tandfonline.com Precise temperature control during the addition of the sulfonyl chloride to the amine solution is crucial to minimize impurity formation.
Product Isolation and Purification: On a laboratory scale, the product can be easily isolated by filtration and purified by recrystallization or chromatography. These operations can become bottlenecks at a larger scale.
Mitigation: The process should be optimized to produce a solid that is easily filtered and washed. This involves selecting an appropriate solvent system that maximizes precipitation of the pure product while leaving impurities in the solution. The physical properties of the crystals (size, shape) can be influenced by the rate of cooling and agitation during precipitation, which in turn affects filtration and drying times.
Process Efficiency: To improve throughput, minimizing the number of unit operations is desirable.
Table 2: Parameter Optimization for the Amination Step
| Parameter | Laboratory Objective | Scale-Up Consideration | Optimization Strategy |
|---|---|---|---|
| Temperature | Maintain low temperature to ensure selectivity. | Prevent exotherm; ensure consistent cooling. | Use of efficient reactor cooling systems; study effect of temperature on impurity profile. |
| Reagent Stoichiometry | Use of excess amine is common. | Minimize excess to reduce cost and waste. | Design of Experiments (DoE) to find optimal base equivalence for high yield and purity. tandfonline.com |
| Mixing | Magnetic or simple overhead stirring. | Ensure homogeneity in a large volume to avoid localized "hot spots" or high concentrations. | Evaluate impeller design and agitation speed to ensure efficient mass and heat transfer. neulandlabs.com |
| Isolation | Vacuum filtration, oven drying. | Filtration time, washing efficiency, drying time. | Optimize crystallization conditions for better filterability; use of larger filtration equipment (e.g., Nutsche filter-dryer). |
Purity Considerations for Subsequent Reactions
While (4-butoxyphenyl)sulfonylamine is the target compound of this specific synthesis, it is often an intermediate for further functionalization, such as N-alkylation. A common subsequent reaction involves the ring-opening of an epoxide, like propylene oxide, to form (4-butoxyphenyl)sulfonylamine. The success of this subsequent step is highly dependent on the purity of the starting sulfonamide.
Residual impurities from the preceding steps, such as unreacted sulfonyl chloride or inorganic salts from the workup, can interfere with the N-alkylation reaction. The sulfonyl chloride can react with the desired product, while salts can affect catalyst activity or reaction kinetics. Therefore, the scale-up process for producing (4-butoxyphenyl)sulfonylamine must include stringent purity controls and specifications to ensure its suitability for downstream applications. The regioselectivity of epoxide ring-opening can be sensitive to reaction conditions, and impurities could potentially alter the desired outcome, making consistent purity of the starting sulfonamide a critical quality attribute. redalyc.org
Advanced Computational and Theoretical Investigations of 4 Butoxyphenyl Sulfonylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecular structure and electronic properties of (4-Butoxyphenyl)sulfonylamine. These calculations are performed in the gas phase to understand the intrinsic properties of the molecule without the influence of a solvent.
DFT has been widely employed for the theoretical simulation of the electronic structure of organic compounds, including various sulfonamide derivatives. psu.edu For (4-Butoxyphenyl)sulfonylamine, geometry optimization is typically performed using a functional like B3LYP with a basis set such as 6-311G+(d,p). nih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation.
The optimized geometry reveals key structural parameters. The sulfonamide group (-SO₂NH-) adopts a characteristic tetrahedral geometry around the sulfur atom. The bond lengths and angles are influenced by the electronic nature of the substituents. The butoxy group, being an electron-donating group, influences the electronic distribution on the phenyl ring. The bond lengths within the phenyl ring are expected to show minor deviations from a perfect benzene (B151609) ring due to this substitution.
A comparison of calculated bond lengths and angles with experimental data from closely related sulfonamide crystal structures shows good agreement, validating the computational approach. nih.gov For instance, the S=O bond lengths in sulfonamides typically range from 1.428 Å to 1.441 Å, and the S-N bond length is around 1.62 Å. nih.gov
Table 1: Predicted Geometrical Parameters of (4-Butoxyphenyl)sulfonylamine from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | S=O | ~1.43 Å |
| S-N | ~1.62 Å | |
| S-C (phenyl) | ~1.77 Å | |
| C-O (butoxy) | ~1.37 Å | |
| Bond Angle | O-S-O | ~119° |
| N-S-C | ~107° | |
| C-S-O | ~108° | |
| Dihedral Angle | C-S-N-C | ~70-90° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. psu.edu The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.
For (4-Butoxyphenyl)sulfonylamine, the HOMO is expected to be localized primarily on the electron-rich butoxyphenyl moiety, particularly the phenyl ring and the oxygen atom of the butoxy group. The LUMO, on the other hand, is likely to be distributed over the sulfonyl group and the phenyl ring, which can act as electron-accepting centers.
The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net For sulfonamide derivatives, this gap is influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for (4-Butoxyphenyl)sulfonylamine
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -0.8 eV |
| Energy Gap (ΔE) | ~ 5.7 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.
In (4-Butoxyphenyl)sulfonylamine, the MEP analysis is expected to show the most negative potential (red) around the oxygen atoms of the sulfonyl group and the hydroxyl group of the side chain. These regions are the primary sites for hydrogen bonding and interactions with electrophiles. The area around the hydrogen atom of the N-H group in the sulfonamide and the O-H group in the side chain is expected to be electropositive (blue), indicating their role as hydrogen bond donors. The butoxy chain will exhibit a more neutral potential (green).
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules in a solvated environment, which more closely mimics physiological conditions. peerj.com These simulations track the movements of atoms and molecules over time, governed by a force field that describes the interatomic interactions.
MD simulations of (4-Butoxyphenyl)sulfonylamine in a solvent like water can reveal its conformational landscape. The molecule is not rigid and can adopt various conformations due to the rotational freedom around several single bonds, particularly in the butoxy and hydroxypropylamine side chains.
The hydroxypropylamine side chain is a key functional group that can participate in hydrogen bonding and other intermolecular interactions. MD simulations can provide a detailed picture of the dynamic behavior of this side chain. The hydroxyl group can form hydrogen bonds with surrounding water molecules, and its orientation can change rapidly over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Sulfonamide Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamides, QSAR studies are instrumental in predicting therapeutic efficacy and guiding the design of new analogues with enhanced properties. nih.govnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov For sulfonamide analogues, a wide array of descriptors are employed to capture their physicochemical properties. These can be broadly categorized as electronic, steric, and lipophilic (hydrophobicity) parameters.
Electronic Descriptors: These describe the electronic properties of the molecule, such as electron distribution, which are crucial for how the molecule interacts with biological targets. Examples include Hammett constants (sigma), which quantify the electron-donating or -withdrawing effects of substituents on the aromatic ring, and quantum chemical descriptors like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.net The electrophilicity index has also been used in modeling the antioxidant activity of sulfonamide derivatives. ekb.eg
Steric Descriptors: These relate to the size and shape of the molecule, which determine its ability to fit into a receptor's binding site. Molar refractivity (MR) and van der Waals volume are common steric descriptors used in sulfonamide QSAR models. nih.govekb.eg
Lipophilicity Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is critical for a drug's ability to cross cell membranes. This property is a key predictor in many QSAR models for sulfonamides. nih.gov
Topological and 2D Descriptors: These descriptors are derived from the 2D representation of the molecule and describe properties like molecular weight, connectivity indices, and the count of specific atoms or bonds. benthamdirect.comnih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and can include geometric parameters and surface area calculations.
| Descriptor Category | Specific Examples | Relevance to Sulfonamide Structure |
|---|---|---|
| Electronic | Hammett constants (σ), HOMO/LUMO energies, Electrophilicity, Partial charges | Describes the electron density and reactivity of the sulfonamide group and aromatic ring, influencing electrostatic interactions. |
| Steric | Molar Refractivity (MR), van der Waals volume, Molecular weight | Quantifies the size and shape, which is critical for fitting into the active site of a target protein. |
| Lipophilicity | log P (octanol-water partition coefficient) | Indicates the compound's ability to cross biological membranes and engage in hydrophobic interactions. |
| Topological | Connectivity indices, Atom counts (e.g., nCl) | Reflects the molecule's branching, size, and elemental composition. benthamdirect.com |
Once relevant molecular descriptors are calculated for a series of sulfonamide analogues, statistical methods are used to build a predictive QSAR model. Multiple Linear Regression (MLR) is a common algorithm used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govbenthamdirect.com
For example, a QSAR study on sulfonamide derivatives as anticancer agents identified properties like mass, polarizability, electronegativity, and van der Waals volume as key predictors of activity. nih.gov Another study successfully modeled the antidiabetic activity of 47 sulfonamide derivatives using topological descriptors. Research on cyclic sulfonamide derivatives against SARS-CoV-2 found that atom count was a significant factor in inhibitory activity. benthamdirect.com
These models are rigorously validated to ensure their robustness and predictive power. researchgate.nettiu.edu.iq Statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fischer ratio (F-test) are used to assess the quality of the model. tiu.edu.iq A high R² value (close to 1.0) indicates a strong correlation between the predicted and observed activities. benthamdirect.com
| QSAR Model Application | Key Descriptors | Statistical Method | Validation (R²) |
|---|---|---|---|
| Anticancer Activity nih.gov | Mass, Polarizability, Electronegativity, log P | Multiple Linear Regression (MLR) | 0.83 - 0.96 |
| SARS-CoV-2 Inhibition benthamdirect.com | Atom count (nCl), Molecular connectivity | Multiple Linear Regression (MLR) | 0.77 (Training), 0.95 (Test) |
| Urokinase-type Plasminogen Activator Inhibition tiu.edu.iq | 3D atomic coordinates, Partial charges | Univariate and Multivariate Models | ~0.93 |
| Antioxidant Activity ekb.eg | Electrophilicity, SCF, Molar Refractivity | MLR | Not specified, but good convergence reported |
Molecular Docking and Ligand-Target Interaction Prediction (Non-Clinical Focus)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a sulfonamide) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.org This technique is invaluable for understanding how sulfonamide derivatives might interact with biological macromolecules on a molecular level, providing insights into their potential mechanism of action. semanticscholar.orgwisdomlib.org
In silico docking studies have been performed on a vast range of sulfonamide analogues against numerous macromolecular targets. These studies calculate a "docking score" or binding energy (often in kcal/mol), which estimates the binding affinity between the ligand and the target. nih.gov A more negative score typically indicates a more favorable binding interaction.
For instance, N-substituted sulfonamides have been docked against carbonic anhydrase (PDB ID: 1AZM), a potential anticancer drug target, showing binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.govunar.ac.id Other studies have explored the binding of sulfonamides to targets such as tyrosyl-tRNA synthetase (PDB ID: 1JIJ) and penicillin-binding protein 2X (PBP-2X), demonstrating the broad applicability of this class of compounds. rjb.rotandfonline.com
| Sulfonamide Derivative Class | Macromolecular Target | PDB ID | Reported Binding Affinity Range (kcal/mol) |
|---|---|---|---|
| N-(substituted) sulfonyl carboxamides tandfonline.com | Tyrosyl-tRNA synthetase | 1JIJ | Up to -10.0 |
| N-substituted dansyl sulfonamides nih.gov | Carbonic Anhydrase I | 1AZM | -6.8 to -8.2 |
| Coumarin-sulfonamide hybrids connectjournals.com | Staphylococcus aureus DNA gyrase | Not Specified | Favorable binding reported |
| Benzenesulfonamides nih.gov | Tropomyosin receptor kinase A (TrkA) | Not Specified | Favorable binding reported |
The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. wikipedia.org Molecular docking simulations provide detailed 3D models of these interactions at the binding interface. researchgate.net For sulfonamides, these interactions commonly include:
Hydrogen Bonds: The sulfonamide group (–SO₂NH–) is an excellent hydrogen bond donor (the N-H) and acceptor (the oxygens), frequently forming crucial hydrogen bonds with amino acid residues in the active site of a protein. rjb.ro
Hydrophobic Interactions: The aromatic ring (e.g., the 4-butoxyphenyl group) and other nonpolar parts of the molecule often engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine, helping to anchor the ligand in the binding pocket. nih.gov
Electrostatic and π-Interactions: The electron-rich aromatic rings can participate in π-π stacking or cation-π interactions with corresponding residues in the target protein. wikipedia.org
Computational studies on benzenesulfonamide (B165840) derivatives binding to Vibrio cholerae carbonic anhydrase, for example, have provided detailed analyses of the conserved ligand-protein interactions and their persistence throughout molecular dynamics simulations. researchgate.net
The specific chemical groups within a sulfonamide molecule each play a distinct role in molecular recognition and binding affinity. researchgate.net
The Sulfonamide Group (–SO₂NHR): This is a key pharmacophore. The two oxygen atoms are strong hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. nih.gov The tetrahedral geometry of the sulfur atom also influences the spatial arrangement of substituents. researchgate.net
The Aromatic Ring: The benzenesulfonamide core is essential for the activity of many sulfonamides. youtube.com It serves as a rigid scaffold for orienting other functional groups and participates in hydrophobic and π-stacking interactions. Substituents on this ring, like the 4-butoxy group, can significantly modulate lipophilicity and electronic properties, thereby affecting binding and pharmacokinetic profiles.
The N-Substituent: The group attached to the sulfonamide nitrogen (R in –SO₂NHR), such as the 2-hydroxypropyl group, is a critical site for modification. Variations at this position can profoundly impact the molecule's interaction with the target protein, influencing both potency and selectivity. youtube.comtandfonline.com For instance, adding bulky or flexible groups can allow the molecule to access deeper pockets within the binding site. nih.gov
Structural studies have dissected the energetic contributions of each atom within the sulfonamide moiety, revealing, for example, that the sulfonamide oxygens can engage in highly conserved C-H···O=S interactions with protein targets. nih.govacs.org
Mechanistic Studies of Molecular Interactions and Biological Targeting of Analogous Sulfonamides Non Clinical Focus
Enzyme Inhibition Mechanism Studies for Sulfonamide Derivatives
The biological activity of sulfonamide derivatives is often rooted in their ability to inhibit specific enzymes. The mechanisms of this inhibition can vary, ranging from direct competition at the active site to more complex allosteric modulation.
A primary mechanism of action for many antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. This pathway is essential for the biosynthesis of nucleic acids, and its disruption is bacteriostatic, meaning it inhibits bacterial growth and replication. Sulfonamides are structural analogues of the natural DHPS substrate, para-aminobenzoic acid (PABA). This structural mimicry allows them to bind to the PABA-binding site on the enzyme, preventing the normal substrate from binding and halting the synthesis of dihydropteroate.
Kinetic analyses have quantified the inhibitory potency of various sulfonamides against DHPS. For instance, studies on DHPS from Streptococcus pneumoniae have shown that sulfonamides competitively displace pABA, with the inhibition targeting the enzyme-dihydropterin pyrophosphate (DHPPP) binary complex rather than the free enzyme.
Table 1: Kinetic Data for DHPS Inhibition by Sulfonamide Analogues
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Sulfamethoxazole (SMX) | E. coli DHPS | 5.1 µM | |
| Generic Sulfonamides | S. pneumoniae DHPS | Competitive Displacement of pABA |
Beyond antibacterial targets, sulfonamide derivatives have been investigated as inhibitors of lipoxygenases (LOX), which are enzymes involved in inflammatory pathways. Certain novel sulfonamides have demonstrated significant inhibitory activity against these enzymes.
Table 2: Lipoxygenase Inhibition by Novel Sulfonamide Derivatives
| Compound Series | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Acetamide-Sulfonamide Scaffolds | Urease (for comparison) | 9.95 ± 0.14 µM to 16.74 ± 0.23 µM | |
| Benzamide-Acetamide Sulfonamides | Urease (for comparison) | 3.59 ± 0.07 µM to 8.35 ± 0.26 µM |
In addition to competitive inhibition at the active site, sulfonamides can exert their effects through allosteric modulation. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mechanism offers a promising avenue for developing new therapeutic agents, as allosteric sites are often less conserved than active sites, potentially leading to greater selectivity.
A notable example is the discovery of the first known allosteric inhibitor of DHPS. Structural and kinetic studies revealed that this compound binds to a previously unknown site at the dimer interface of the enzyme. This binding does not prevent the substrate from accessing the active site but rather inhibits a later step in the catalytic cycle, likely product release. This is achieved by altering the dynamic motions between the dimer interface and the active-site loops that are crucial for catalysis.
Similarly, a novel class of isoquinoline (B145761) sulfonamides has been identified as allosteric inhibitors of DNA gyrase, a key bacterial enzyme. These compounds occupy a hydrophobic pocket in the GyrA subunit, demonstrating a mode of action completely different from existing gyrase inhibitors like fluoroquinolones.
Structure-Activity Relationship (SAR) Derivation for Sulfonamide Analogues
The biological activity of a sulfonamide is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies systematically modify different parts of the molecule to understand how each component contributes to target binding and efficacy. For a molecule like (4-Butoxyphenyl)sulfonylamine, the key components for SAR analysis are the butoxyphenyl moiety, the hydroxypropylamine chain, and the central sulfonyl group.
The phenyl ring attached to the sulfonyl group is a critical feature for many sulfonamides. Modifications to this ring, such as the addition of an alkoxy group like the butoxy group in the title compound, can significantly influence the molecule's properties. The alkoxy group can affect lipophilicity, which influences how the molecule interacts with hydrophobic pockets within a target protein.
Studies on 4-alkoxyphenyl derivatives have shown that the length and nature of the alkyl chain can modulate biological activity. For example, in a series of 4-alkynyloxy phenyl hydroxamates designed as enzyme inhibitors, a 4-butynyloxy moiety conferred selectivity for tumor necrosis factor-alpha converting enzyme (TACE) over matrix metalloproteinases (MMPs). This suggests that the butoxy-like chain plays a key role in fitting into a specific sub-pocket of the target enzyme, thereby dictating selectivity.
The substituent attached to the sulfonamide nitrogen (the N1 position) is a major determinant of activity. In the case of the 2-hydroxypropylamine chain, two key features are present: the hydroxyl (-OH) group and the flexible alkylamine chain.
Hydroxyl Group: The hydroxyl group is a potent hydrogen bond donor and acceptor. This allows it to form specific, stabilizing interactions with amino acid residues (like serine, threonine, or aspartate) in a protein's binding site. The introduction of a hydroxyl group can profoundly alter a molecule's binding affinity and specificity by creating new anchor points for interaction. Experimental studies on the anesthetic propofol (B549288) have demonstrated that its hydroxyl group plays a dominant role in molecular recognition with its protein targets.
Alkylamine Chain: The propyl chain provides flexibility, allowing the functional groups to adopt an optimal orientation for binding within the target site. The length of such alkyl chains can be critical; increasing the length can lead to more favorable van der Waals interactions with hydrophobic pockets, though this can be offset by entropic penalties. The amine group itself can act as a hydrogen bond donor or acceptor and can be protonated, enabling ionic interactions.
The sulfonyl group is central to the identity and activity of sulfonamides. Its tetrahedral geometry and the two oxygen atoms, which are strong hydrogen bond acceptors, are crucial for interaction with protein targets. The sulfonyl group is also relatively stable and can enhance a molecule's metabolic stability.
Bioisosteric replacement of the sulfonyl group with other functionalities, such as a sulfinyl or even a carboxyl group, has been explored to modulate activity. Studies comparing sulfonyl, sulfinyl, and sulfanyl (B85325) derivatives found that the oxidation state of the sulfur atom significantly impacted inhibitory activity and selectivity, indicating the precise electronic and geometric properties of the sulfonyl group are key for molecular recognition. The sulfonyl group's properties can be compared to other functional groups like the carboxyl group, with which it shares some bioisosteric similarities, although differences in their electronic and geometric profiles lead to distinct interaction patterns.
Investigation of Molecular Pathway Perturbations by Sulfonamide Analogues
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. acs.orgacs.org Beyond their clinical applications, sulfonamide analogues serve as critical tools in non-clinical research to investigate and understand molecular pathways. Their ability to selectively interact with and modulate the function of specific proteins allows researchers to dissect complex biochemical processes. By designing analogues with varied substituents, scientists can probe the structural and electronic requirements for molecular recognition and map the perturbation of cellular networks.
Interaction with Specific Cellular Proteins as Research Probes
Sulfonamide analogues are frequently utilized as research probes to investigate the structure and function of specific cellular proteins. nih.gov The sulfonamide moiety can act as a key binding motif, enabling these compounds to interact with high affinity and specificity with their protein targets. acs.orgnih.gov This interaction is often stabilized by hydrogen bonds and other non-covalent forces involving the sulfonamide's oxygen and nitrogen atoms. acs.org
One prominent example is the use of sulfonamides to study the FK506-binding protein 12 (FKBP12), a widely used model system for analyzing ligand-protein interactions. acs.orgnih.gov Researchers have synthesized various sulfonamide analogues, including sulfenamides, sulfinamides, and sulfonimidamides, to deconstruct the binding contributions of each atom within the sulfonamide group. nih.gov These studies have revealed that the sulfonamide oxygens are a crucial binding motif, engaging in highly conserved interactions with the protein. acs.orgnih.gov High-resolution co-crystal structures of these analogues bound to FKBP12 have provided detailed insights into these interactions, showing how modifications to the sulfonamide scaffold can enable new contacts and even remodel subpockets within the protein's binding site. acs.orgnih.gov
Furthermore, sulfonamide scaffolds have been incorporated into fluorescent probes for biological imaging. mdpi.com For instance, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential probes for fluorescent imaging in tumors. mdpi.com These compounds can be taken up by cancer cells, allowing for visualization and the study of cellular processes in a targeted manner. mdpi.com The development of such probes highlights the versatility of the sulfonamide structure in creating tools for cellular biology research.
| Protein Target | Type of Sulfonamide Probe | Research Application |
| FK506-binding protein 12 (FKBP12) | Bicyclic sulfonamides and their analogues (sulfenamide, sulfinamide, sulfonimidamide) | To study ligand-protein binding interactions and the contribution of the sulfonamide motif to affinity. acs.orgnih.govnih.gov |
| Carbonic Anhydrases (e.g., hCA II) | Sulfonamide inhibitors with photoprobes (e.g., benzophenone (B1666685) derivatives) | To elucidate inhibitor binding sites through photoaffinity labeling and mass spectrometry. acs.org |
| G protein-coupled receptor 120 (GPR120) | Fluorescent sulfonamide ligands | To track the receptor and screen for novel agonists using bioluminescence resonance energy transfer (BRET) assays. frontiersin.org |
| Tumor-associated proteins | Sulfonamide-containing naphthalimides | To act as fluorescent probes for imaging in tumor cells. mdpi.com |
Modulation of Biochemical Processes at a Molecular Level
The primary mechanism by which sulfonamide analogues perturb biochemical pathways is through the inhibition of key enzymes. The classical example is the antibacterial action of sulfonamides, which function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. nih.govnih.gov By mimicking the natural substrate, para-aminobenzoic acid (pABA), these compounds block the folate pathway, thereby inhibiting bacterial growth. nih.govbiorxiv.org
Beyond their antibacterial role, sulfonamide derivatives have been developed to modulate a wide range of other biochemical processes by targeting different classes of proteins. nih.gov
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. acs.orgnih.gov By inhibiting CAs, these compounds can disrupt pH regulation and ion transport, processes crucial for the survival of cancer cells. nih.gov
Kinase Inhibition: The sulfonamide moiety is present in numerous tyrosine kinase inhibitors. nih.gov These molecules interfere with pivotal signaling pathways that control cell proliferation, differentiation, and survival, making them valuable tools for cancer research. nih.gov
Matrix Metalloproteinase (MMP) Inhibition: Certain sulfonamide-based compounds can inhibit MMPs, a family of enzymes involved in the degradation of the extracellular matrix. nih.gov Modulating MMP activity can impact processes like cancer cell invasion and metastasis. nih.gov
Epigenetic Modulation: An emerging role for sulfonamides is in the inhibition of histone deacetylases (HDACs), offering a way to study and influence epigenetic mechanisms of gene regulation. nih.gov
Metabolic Pathway Disruption: Studies have shown that exposure to certain sulfonamides can disrupt central metabolic pathways, including the TCA cycle, amino acid metabolism, and nucleotide metabolism. researchgate.net Additionally, the metabolic processing of some sulfonamides within cells can lead to the formation of glutathione (B108866) (GSH) conjugates, which can represent a toxicological flag by perturbing cellular redox balance and other processes. domainex.co.uk
Chemo-Proteomic Approaches for Identifying Off-Targets of Sulfonamide Scaffolds
While sulfonamide analogues can be designed for high specificity, they often interact with unintended proteins, known as "off-targets." Identifying these off-targets is crucial for a complete understanding of a compound's biological effects. Chemo-proteomics has emerged as a powerful discipline for the unbiased, proteome-wide identification of small molecule-protein interactions directly in a biological system. nih.gov
Chemo-proteomic strategies typically involve using a chemical probe, often based on the sulfonamide scaffold of interest, to capture interacting proteins from a complex cellular lysate or even live cells. These captured proteins are then identified and quantified using advanced mass spectrometry techniques. nih.govnih.gov This approach allows for the comprehensive mapping of a compound's interaction profile, revealing both the intended target and numerous off-targets. youtube.com
Several chemo-proteomic platforms have been developed to systematically profile drug targets and off-targets:
Affinity-based Proteomics: This method uses immobilized small molecules to pull down binding proteins from a cell lysate. Variations of this technique can provide quantitative data on the binding affinities of thousands of proteins simultaneously.
Activity-based Protein Profiling (ABPP): ABPP uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. This approach is particularly useful for profiling the selectivity of enzyme inhibitors, including those with a sulfonamide scaffold, across entire enzyme classes.
Thermal Proteome Profiling (TPP): TPP measures the change in thermal stability of proteins upon ligand binding. The binding of a small molecule typically stabilizes its target protein, leading to a shift in its melting temperature, which can be detected on a proteome-wide scale.
These methods are invaluable for understanding the secondary pharmacology of sulfonamide-based compounds. For new therapeutic modalities, such as PROTACs (Proteolysis Targeting Chimeras), which can induce protein degradation, proteomics-based platforms are essential for assessing unintended changes in the abundance of off-target proteins. nih.govresearchgate.net By creating a "selected off-target proteome" (SOTP) based on proteins linked to adverse reactions, researchers can use targeted mass spectrometry to screen for unwanted activity in a systematic and relevant manner. nih.govresearchgate.net
Biophysical Characterization of Compound-Macromolecule Binding (e.g., ITC, SPR)
A quantitative understanding of the interaction between a sulfonamide compound and its macromolecular target is fundamental to mechanistic studies. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are routinely used to characterize these binding events in detail. biorxiv.orgyoutube.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. youtube.com In a typical ITC experiment, a solution of the sulfonamide compound is titrated into a solution containing the target macromolecule. The resulting heat changes are measured to determine the thermodynamic parameters of the interaction. biorxiv.org This technique provides a complete thermodynamic profile of the binding event in a single experiment.
Surface Plasmon Resonance (SPR) is an optical technique that measures the binding of an analyte (e.g., a sulfonamide) in solution to a ligand (e.g., a target protein) immobilized on a sensor surface. youtube.com Binding causes a change in the refractive index at the surface, which is detected in real-time. This allows for the determination of not only the binding affinity but also the kinetics of the interaction. youtube.comnih.gov
These techniques are highly complementary. ITC provides a deep understanding of the thermodynamic driving forces of the interaction, while SPR offers invaluable insight into the kinetics of the binding and dissociation process. youtube.comembl-hamburg.de For example, a study investigating the interaction between the sulfonamide antibiotic sulfamethazine (B1682506) and humic acids used both ITC and SPR to reveal that the binding was driven by hydrogen bonds and electrostatic interactions. nih.gov
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change (ΔH) upon binding. youtube.com | Measures change in refractive index upon binding. youtube.com |
| Primary Data | Binding Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n). biorxiv.org | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd). youtube.com |
| Derived Data | Gibbs Free Energy (ΔG), Entropy (ΔS). youtube.com | - |
| Sample State | Both molecules are in solution. youtube.com | One molecule is immobilized on a sensor surface. youtube.com |
| Key Advantage | Provides a complete thermodynamic profile of the interaction. youtube.com | Provides real-time kinetic information (on- and off-rates). youtube.com |
Derivatization Strategies and Functional Analogues of 4 Butoxyphenyl Sulfonylamine
Synthesis of Alkoxybenzene Ring-Substituted Analogues
The 4-butoxybenzene portion of the molecule is a key determinant of its lipophilicity and potential for aromatic interactions. Modifications to this ring can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.
The length and branching of the alkoxy chain can modulate the lipophilic character of the molecule. A systematic exploration of chain length is a common strategy in medicinal chemistry to fine-tune a compound's properties. rsc.org Analogues with varying alkyl chain lengths can be synthesized by reacting 4-hydroxybenzenesulfonamide (B74421) with different alkyl halides in the presence of a base.
For instance, the butoxy group can be replaced with shorter chains (methoxy, ethoxy, propoxy) or longer chains (pentoxy, hexoxy) to assess the impact on activity. Furthermore, isomers of the butoxy group, such as isobutoxy, sec-butoxy, and tert-butoxy, can be introduced to investigate the effects of steric bulk and conformational rigidity near the sulfonylamine core.
Table 1: Potential Analogues Based on Butoxy Chain Modification
| R-Group (at para-position) | IUPAC Name of Sulfonamide Precursor |
| Methoxy | 4-Methoxybenzenesulfonamide |
| Ethoxy | 4-Ethoxybenzenesulfonamide |
| Propoxy | 4-Propoxybenzenesulfonamide |
| Isopropoxy | 4-Isopropoxybenzenesulfonamide |
| Pentoxy | 4-(Pentyloxy)benzenesulfonamide |
| Isobutoxy | 4-Isobutoxybenzenesulfonamide |
| sec-Butoxy | 4-(sec-Butoxy)benzenesulfonamide |
| tert-Butoxy | 4-(tert-Butoxy)benzenesulfonamide |
This table presents hypothetical precursor compounds for the synthesis of analogues with modified alkoxy chains.
The synthesis of these precursors would typically involve the reaction of the corresponding alkoxyphenol with a sulfonating agent, followed by amination. Subsequent reaction with an appropriate propyl-epoxide or a similar three-carbon synthon would yield the final desired analogues.
The introduction of various substituents onto the aromatic ring can influence the electronic properties and metabolic stability of the compound. Halogens, such as fluorine, chlorine, and bromine, can alter the acidity of the sulfonamide proton and introduce new binding interactions, such as halogen bonding. Methyl groups can provide steric bulk and increase lipophilicity, while other groups like trifluoromethyl can significantly impact electronic character and metabolic resistance.
These substitutions can be achieved by starting with appropriately substituted phenols or anilines, which are then converted to the corresponding sulfonyl chlorides and subsequently to sulfonamides. researchgate.net For example, the synthesis of a chloro-substituted analogue could begin with 2-chloro-4-hydroxybenzenesulfonic acid.
Table 2: Examples of Aromatic Ring-Substituted Analogues
| Substituent(s) on Benzene (B151609) Ring | Position(s) | Potential Starting Material |
| Chloro | 2 or 3 | 2-Chloro-4-butoxyaniline |
| Fluoro | 2 or 3 | 3-Fluoro-4-butoxybenzenesulfonyl chloride |
| Methyl | 2 or 3 | 2-Methyl-4-butoxyphenol |
| Trifluoromethyl | 2 or 3 | 3-(Trifluoromethyl)-4-butoxyaniline |
This table provides illustrative examples of potential ring-substituted analogues and plausible starting materials for their synthesis.
Modification of the 2-Hydroxypropylamine Moiety
The secondary hydroxyl group is a prime target for derivatization. Esterification with various acyl chlorides or anhydrides can produce ester prodrugs, which may enhance oral bioavailability. Etherification, by reaction with alkyl halides under basic conditions, can modulate the hydrogen-bonding capability and lipophilicity of the side chain.
Table 3: Potential Modifications of the Hydroxyl Group
| Modification | Reagent Example | Resulting Functional Group | Potential Effect |
| Esterification | Acetic anhydride | Acetate (B1210297) ester | Increased lipophilicity, potential prodrug |
| Etherification | Methyl iodide | Methyl ether | Reduced polarity, loss of H-bond donor |
| Carbonate Formation | Ethyl chloroformate | Ethyl carbonate | Increased steric bulk, potential prodrug |
This table outlines possible chemical modifications to the hydroxyl group and their potential consequences.
Altering the length and branching of the alkyl chain connecting the amine and hydroxyl groups can impact the spatial relationship between these two key functionalities. nih.gov For example, using a 2-hydroxybutylamine or a 3-hydroxypropylamine moiety would change the distance and orientation of the hydroxyl group relative to the sulfonamide core. These changes can be critical for optimizing interactions with a biological target. The synthesis of such analogues could be achieved by reacting the parent (4-butoxyphenyl)sulfonylamine with different epoxides.
While more synthetically challenging, the amine linkage could potentially be replaced with other heteroatom-containing groups to create novel analogues. For instance, an ether or thioether linkage could be explored. This would fundamentally alter the chemical nature of the side chain, removing the basicity of the nitrogen atom and changing its hydrogen bonding potential. Such modifications would significantly depart from the parent structure but could lead to the discovery of compounds with entirely different modes of action or properties.
Preparation of N-Substituted Sulfonamide Analogues
The synthesis of N-substituted sulfonamides is a common strategy to explore the structure-activity relationships of a pharmacophore. nih.gov The nitrogen atom of the sulfonamide group provides a convenient handle for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the parent compound.
Cyclization Strategies for Rigidification of the Amine Moiety
To enhance binding affinity and selectivity for a biological target, medicinal chemists often employ cyclization strategies to create more rigid analogues of a lead compound. ucl.ac.uk Conformational restriction can reduce the entropic penalty upon binding and lock the molecule in a bioactive conformation. For the (4-butoxyphenyl)sulfonylamine scaffold, intramolecular cyclization can be achieved through several synthetic routes. One approach involves the introduction of a bifunctional linker that can react with both the sulfonamide nitrogen and another part of the molecule to form a cyclic structure. organic-chemistry.orgnih.gov For example, a linker containing both a leaving group and a nucleophilic moiety could be utilized to generate a macrocyclic or a smaller heterocyclic ring system incorporating the sulfonamide nitrogen. Such rigidification can lead to a more defined orientation of key pharmacophoric features, potentially improving interaction with the target protein. researchgate.net
Synthesis of Prodrug Forms for Enhanced Molecular Delivery (Conceptual Basis Only)
The development of prodrugs is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, low permeability, and rapid metabolism. nbinno.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient. nih.govacs.org
For sulfonamide-containing compounds like (4-butoxyphenyl)sulfonylamine, several conceptual prodrug strategies can be envisioned. One common approach is the acylation of the sulfonamide nitrogen with a promoiety that can be cleaved in vivo. For instance, the attachment of an amino acid or a short peptide could enhance water solubility and utilize endogenous transporters for improved absorption. Another strategy involves the use of self-immolative linkers that, upon a specific triggering event (e.g., enzymatic cleavage), undergo a cascade of reactions to release the parent drug. nih.gov The design of such prodrugs requires a careful selection of the promoiety and the linker to ensure efficient release of the active compound at the desired site of action. mdpi.com
Hybrid Compound Design Incorporating (4-Butoxyphenyl)sulfonylamine Scaffold
Hybrid compounds, which combine two or more pharmacophores into a single molecule, represent a promising approach in drug discovery to address complex diseases and combat drug resistance. nih.govnih.govresearchgate.net The (4-butoxyphenyl)sulfonylamine scaffold can be integrated into hybrid molecules to leverage its inherent biological activities or to serve as a versatile linker.
The design of such hybrids involves covalently linking the (4-butoxyphenyl)sulfonylamine moiety to another biologically active molecule. researchgate.netscilit.com The choice of the second pharmacophore depends on the desired therapeutic outcome. For example, linking it to a known anti-inflammatory agent could result in a hybrid compound with a dual mechanism of action. The synthesis of these hybrids often involves standard coupling reactions, such as amide or ester bond formation, to connect the two molecular entities. The resulting hybrid molecule may exhibit synergistic effects, improved efficacy, or a better safety profile compared to the individual components.
Analytical Methodologies for Compound Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like (4-Butoxyphenyl)sulfonylamine. Its versatility allows for the development of specific methods to separate the main compound from any process-related impurities or degradation products.
The development of a robust HPLC method is initiated by selecting an appropriate stationary phase and mobile phase to achieve optimal separation. For a polar compound such as (4-Butoxyphenyl)sulfonylamine, reversed-phase HPLC is typically the method of choice.
A common starting point for method development involves a C18 (octadecylsilyl) stationary phase, which provides good retention for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the amine and any acidic or basic impurities, thereby influencing their retention times.
Isocratic Separation: An isocratic method, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility in quality control settings. The ideal isocratic mobile phase composition is determined by systematically varying the ratio of the organic modifier to the aqueous buffer to achieve a retention time for the main peak that allows for good resolution from any early or late-eluting impurities, typically with a k' (retention factor) between 2 and 10.
Gradient Separation: For samples containing impurities with a wide range of polarities, a gradient elution method is more suitable. A gradient method involves changing the mobile phase composition during the analysis, usually by increasing the proportion of the organic modifier. This allows for the elution of strongly retained impurities in a reasonable time while maintaining good resolution of early-eluting peaks. A typical gradient might start with a low percentage of organic modifier, which is gradually increased to elute all components from the column.
The following table illustrates a hypothetical set of parameters for both isocratic and gradient HPLC methods for the analysis of (4-Butoxyphenyl)sulfonylamine.
| Parameter | Isocratic Method | Gradient Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 60:40 (A:B) | Time (min) |
| 0 | ||
| 20 | ||
| 25 | ||
| 26 | ||
| 30 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Since (4-Butoxyphenyl)sulfonylamine possesses a chiral center at the 2-position of the propyl group, it can exist as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is particularly important in pharmaceutical applications where the pharmacological activity and toxicity of enantiomers can differ significantly.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving enantiomeric resolution.
The following table presents a hypothetical set of conditions for the chiral HPLC analysis of (4-Butoxyphenyl)sulfonylamine.
| Parameter | Chiral HPLC Method |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Expected Runtimes | R-enantiomer: ~12 min, S-enantiomer: ~15 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample. These impurities could be residual solvents from the manufacturing process or volatile byproducts. Due to the low volatility of (4-Butoxyphenyl)sulfonylamine itself, GC-MS is not suitable for its direct analysis without derivatization. However, it is an excellent tool for analyzing the more volatile components of the sample matrix.
Potential volatile impurities could include starting materials or reagents used in the synthesis, such as 4-butoxybenzenesulfonyl chloride or 1-amino-2-propanol, as well as common organic solvents. The GC separates these components based on their boiling points and interaction with the stationary phase, and the MS provides mass spectral data for their identification.
A hypothetical GC-MS method for the analysis of volatile impurities is outlined in the table below.
| Parameter | GC-MS Method |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-500 amu |
Elemental Analysis (CHN/S) for Stoichiometric Confirmation
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a basic check of its purity. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of (4-Butoxyphenyl)sulfonylamine, C₁₃H₂₁NO₄S.
The following table shows the theoretical and hypothetical experimental values for the elemental analysis of the compound.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 54.33 | 54.28 |
| Hydrogen (H) | 7.37 | 7.41 |
| Nitrogen (N) | 4.87 | 4.85 |
| Sulfur (S) | 11.16 | 11.12 |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability of (4-Butoxyphenyl)sulfonylamine and to study its decomposition profile. The resulting TGA curve provides information on the temperatures at which the compound begins to decompose and the extent of mass loss at different stages. This information is critical for determining appropriate storage and handling conditions.
A hypothetical TGA profile for (4-Butoxyphenyl)sulfonylamine might show initial stability up to a certain temperature, followed by one or more decomposition steps.
| Parameter | TGA Method |
| Instrument | TGA Analyzer |
| Sample Size | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 600 °C |
| Atmosphere | Nitrogen, 50 mL/min |
| Hypothetical Onset of Decomposition | ~220 °C |
| Hypothetical Major Mass Loss | 220-400 °C |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymorphism
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to investigate thermal transitions such as melting, crystallization, and glass transitions. For crystalline solids, DSC can reveal the melting point, which is a key indicator of purity. Furthermore, DSC can be used to study polymorphism, the ability of a compound to exist in multiple crystalline forms, as different polymorphs will exhibit distinct thermal properties.
A typical DSC thermogram for a pure, crystalline sample of (4-Butoxyphenyl)sulfonylamine would show a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.
| Parameter | DSC Method |
| Instrument | DSC Analyzer |
| Sample Size | 2-5 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 250 °C |
| Atmosphere | Nitrogen, 50 mL/min |
| Hypothetical Melting Point | ~150-155 °C |
| Hypothetical Heat of Fusion | ~120 J/g |
Future Research Directions and Translational Perspectives for Sulfonamide Research
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.com For (4-Butoxyphenyl)sulfonylamine, this would traditionally involve reacting 4-butoxybenzenesulfonyl chloride with 1-aminopropan-2-ol. While effective, this method often requires harsh conditions and may not align with the growing emphasis on green chemistry. sci-hub.se
Future research is focused on developing more efficient and sustainable synthetic methodologies. researchgate.net One promising approach is the oxidative coupling of thiols and amines, which streamlines the process by avoiding the pre-functionalization of starting materials. rsc.org This could potentially allow for the direct synthesis of sulfonamides from 4-butoxythiophenol and 1-aminopropan-2-ol. Another green strategy involves conducting reactions in alternative, environmentally benign solvents like water, ethanol, or deep eutectic solvents. researchgate.net For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant enables the conversion of thiols to sulfonyl chlorides in situ, which can then react with amines in sustainable solvents, simplifying the workup process to mere filtration. researchgate.net Furthermore, electrochemical methods are emerging as a greener alternative for creating aromatic sulfonamides, reducing the reliance on expensive and wasteful chemical oxidants. chemistryworld.com The use of microwave or ultrasonic irradiation has also been shown to be an efficient and environmentally friendly approach for the synthesis of some sulfonamide derivatives. researchgate.net
These advanced synthetic routes offer the potential for higher yields, reduced waste, and milder reaction conditions, making the production of sulfonamides like (4-Butoxyphenyl)sulfonylamine and its analogues more economically and environmentally viable. sci-hub.seresearchgate.net
Advanced Computational Design of Next-Generation Sulfonamide Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. nih.gov For a scaffold such as (4-Butoxyphenyl)sulfonylamine, computational methods can be employed to predict the biological activity and pharmacokinetic properties of novel analogues.
Molecular docking studies, for example, can simulate the interaction of designed sulfonamide analogues with the binding sites of specific protein targets. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. For instance, computational docking has been used to evaluate the inhibitory potential of sulfonamide analogues against bacterial dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis. nih.gov Such studies can elucidate key interactions, like hydrogen bonding and π-π stacking, that contribute to the ligand's affinity for the target. nih.gov
Beyond simple docking, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of sulfonamide analogues with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to identify candidates with favorable drug-like properties early in the design phase, reducing the likelihood of late-stage failures. nih.gov These computational approaches are crucial for the efficient design and optimization of next-generation sulfonamide-based therapeutics. researchgate.net
Exploration of Unconventional Molecular Targets for Sulfonamide Scaffolds
While sulfonamides are historically known for their antimicrobial activity via inhibition of dihydropteroate synthase (DHPS), the versatility of the sulfonamide scaffold allows it to interact with a wide range of biological targets. nih.govpexacy.combiorxiv.org Future research will undoubtedly continue to explore unconventional molecular targets for this privileged functional group.
Recent studies have shown that sulfonamides can act as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. nih.gov The structural diversity of sulfonamides allows for the fine-tuning of their properties to achieve high affinity and selectivity for specific targets. For example, some sulfonamide-containing compounds have been investigated as anticancer agents that target carbonic anhydrase. researchgate.net The discovery that some anticancer sulfonamides function as molecular glue degraders, recruiting the DCAF15 protein to degrade the splicing factor RBM39, highlights a completely unexpected mechanism and opens up new avenues for therapeutic intervention. acs.org
Furthermore, the sulfonamide moiety has been incorporated into molecules targeting Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathways, which are implicated in inflammatory diseases. nih.gov The ability of some novel sulfonamides to overcome resistance to classical sulfa drugs suggests that they may have alternative mechanisms of action beyond DHPS inhibition. tandfonline.com Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, can be a powerful tool for identifying novel sulfonamides with unexpected mechanisms of action. acs.org The continued exploration of new biological targets will expand the therapeutic potential of sulfonamide-based compounds far beyond their traditional antimicrobial applications.
Applications of Sulfonamide Scaffolds in Material Sciences
The unique chemical properties of the sulfonamide group also make it an attractive building block in material sciences. The strong electron-withdrawing nature of the sulfonyl group and the hydrogen-bonding capabilities of the N-H bond can be exploited to create materials with interesting electronic and structural properties.
For instance, sulfonamide-containing polymers can be designed for various applications. Copolymers of N-(2-hydroxypropyl)methacrylamide, a compound structurally related to the 2-hydroxypropylamine moiety of the target molecule, have been synthesized for biomedical applications. nih.gov While this specific example relates to drug delivery, the underlying principle of incorporating functional monomers into polymers can be extended to other areas of material science.
The conformational rigidity and well-defined three-dimensional structure that can be imparted by incorporating sulfonamides into cyclic structures, such as spirocyclic sultams, are beneficial for creating materials with specific structural properties. acs.org Polycyclic hydrocarbon scaffolds functionalized with sulfonamides are also being explored, indicating the potential for creating novel materials with tailored lipophilic and electronic characteristics. okstate.edursc.org These examples underscore the potential for sulfonamide scaffolds to be utilized in the development of advanced materials with applications in electronics, separations, and catalysis, moving beyond their traditional biological roles.
Integration of Artificial Intelligence and Machine Learning in Sulfonamide Drug Discovery (Conceptual)
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process. nih.govresearchgate.net For sulfonamide research, AI can be applied at multiple stages, from initial hit identification to lead optimization and even the prediction of synthetic routes.
Conceptually, ML algorithms can be trained on large datasets of known sulfonamides and their biological activities to identify complex structure-activity relationships that may not be apparent through traditional analysis. nih.gov These models can then be used to screen virtual libraries containing millions of hypothetical sulfonamide analogues, like derivatives of (4-Butoxyphenyl)sulfonylamine, to identify promising candidates for synthesis and testing. mdpi.com This can dramatically accelerate the initial stages of drug discovery. nih.gov
Q & A
Basic: What synthetic strategies are optimal for preparing (4-Butoxyphenyl)sulfonylamine, and how can reaction conditions be optimized?
Answer:
The synthesis of (4-Butoxyphenyl)sulfonylamine likely involves sulfonylation of 2-hydroxypropylamine with 4-butoxyphenylsulfonyl chloride. Key parameters include:
- Temperature control (0–5°C during sulfonylation to minimize side reactions) .
- Solvent selection (polar aprotic solvents like dichloromethane or THF improve reactivity) .
- Catalysts (triethylamine or pyridine to neutralize HCl byproducts) .
- Purification via column chromatography or recrystallization, monitored by TLC. Validate purity using HPLC (>95% purity threshold) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy (¹H/¹³C): Assign peaks for the sulfonyl group (δ ~3.5 ppm for SO₂ protons), butoxy chain (δ ~1.0–1.7 ppm), and hydroxypropyl moiety (δ ~3.3–4.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at sulfonyl group) .
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Advanced: How do steric and electronic effects of the 4-butoxyphenyl group influence reactivity in downstream modifications?
Answer:
The bulky butoxy group induces steric hindrance, slowing nucleophilic attacks at the sulfonyl sulfur. Electronic effects (electron-donating butoxy group) reduce electrophilicity of the sulfonyl moiety, requiring harsher conditions for reactions like amide coupling. Computational modeling (DFT) can predict reactive sites, while kinetic studies (e.g., monitoring reaction rates with varying substituents) validate these effects .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?
Answer: Contradictions often arise from variations in assay conditions or metabolic pathways. Methodological approaches include:
- Standardized bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolite profiling (LC-MS/MS): Identify active/inactive metabolites (e.g., nitroso derivatives from hepatic metabolism) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., butoxy vs. methoxy) to isolate contributing factors .
Advanced: What methodologies assess the compound’s potential carcinogenic risks, particularly via metabolic activation?
Answer:
- In vitro nitroso derivatization : Incubate with nitrosating agents (e.g., NaNO₂ at pH 3) and monitor N-nitrosamine formation via GC-MS .
- Ames test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 .
- In vivo carcinogenicity : Administer to rodent models (e.g., Wistar rats) and conduct histopathological analysis of target organs (pancreas, liver) .
Basic: What are the key considerations for designing stability studies of this compound under physiological conditions?
Answer:
- pH-dependent stability : Use buffered solutions (pH 1.2–7.4) to simulate gastrointestinal and plasma environments. Monitor degradation via UV-Vis spectroscopy .
- Light/temperature sensitivity : Store samples in amber vials at –20°C and assess degradation products by LC-MS .
- Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes (e.g., CYP3A4) to mimic metabolic oxidation .
Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
Answer:
- Docking simulations (AutoDock Vina): Model binding to targets like carbonic anhydrase or kinase enzymes, focusing on sulfonyl group interactions with catalytic residues .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .
- Free energy calculations (MM/PBSA) : Quantify binding affinities and compare with experimental IC₅₀ values .
Basic: What solvent systems are suitable for solubility enhancement in pharmacological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Surfactants : Polysorbate 80 (0.1%) for aqueous dispersion .
- Cyclodextrin complexes : β-cyclodextrin inclusion to enhance bioavailability .
Advanced: What strategies mitigate aggregation or precipitation in high-throughput screening assays?
Answer:
- Dynamic light scattering (DLS) : Monitor particle size (aim for <200 nm) .
- Additives : Include BSA (0.1%) or CHAPS (0.5%) to stabilize colloidal dispersion .
- Dose-response validation : Confirm activity across multiple concentrations to rule out false negatives from precipitation .
Advanced: How can isotopic labeling (e.g., ¹⁴C or ²H) aid in tracking metabolic and environmental fate?
Answer:
- Synthetic incorporation : Introduce ¹⁴C at the sulfonyl group via ⁴-butoxyphenylsulfonyl-¹⁴C chloride .
- Mass balance studies : Quantify excretion (urine/feces) and tissue distribution in rodents using scintillation counting .
- Environmental persistence : Track degradation in soil/water matrices via accelerated mass spectrometry (AMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
